Buplerol

Description

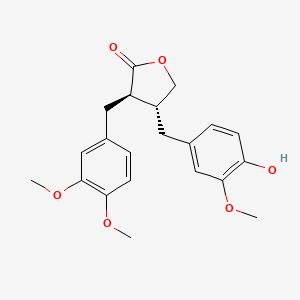

Buplerol is a lignan-class secondary metabolite isolated from multiple plant species, including Bupleurum spp., Rhaponticum carthamoides, Pulsatilla spp., and Bupleurum tenue . Structurally, it belongs to the dibenzyl-butyrolactone family, characterized by two benzene rings connected via a butyrolactone moiety. Key structural variations in this compound derivatives include substitutions such as hydroxyl, methoxy, or methylenedioxy groups, which significantly influence biological activity .

This compound is biosynthesized via the shikimic acid pathway and has been identified in both natural extracts and synthetic preparations. For example, (±)-Buplerol (1ae) was synthesized as a white solid with a melting point of 101–103°C, confirmed via NMR, IR, and HRMS . Pharmacologically, this compound exhibits nematostatic, anticancer, and antioxidant activities. Notably, (-)-Buplerol induces apoptosis in pancreatic cancer cells, while its synthetic analogs demonstrate variable potency in bioassays .

Properties

Molecular Formula |

C21H24O6 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(3R,4R)-3-[(3,4-dimethoxyphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C21H24O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-15(12-27-21(16)23)8-13-4-6-17(22)19(10-13)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1 |

InChI Key |

NWFYESYCEQICQP-JKSUJKDBSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)O)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC)OC |

Synonyms |

isoarctigenin |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Methylenedioxy Group: Matairesinol and bursehernin contain a methylenedioxy group on the aromatic ring, enhancing nematostatic activity (e.g., matairesinol reduced nematode hatching by 70% vs. This compound’s 55% reduction) .

- Synthetic Modifications: 4′-O-Benzyl this compound (1ad) and Kusunokinin (1ba) were synthesized to explore steric and electronic effects. Acetylation in Kusunokinin introduced steric hindrance, reducing bioactivity compared to this compound .

Pharmacological Comparison

Table 2: Pharmacological Activities of this compound and Analogues

Key Findings :

- Anticancer Activity: this compound outperforms flavonoids like rutin in specificity for pancreatic cancer but is less broad-spectrum than quercetin .

- Nematostatic Activity: this compound’s lack of a methylenedioxy group reduces its efficacy compared to matairesinol and bursehernin, highlighting the importance of this substituent .

- Synthetic Derivatives: 4′-O-Benzyl this compound showed reduced activity due to steric effects, whereas acetylated derivatives (e.g., Kusunokinin) further diminished potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.